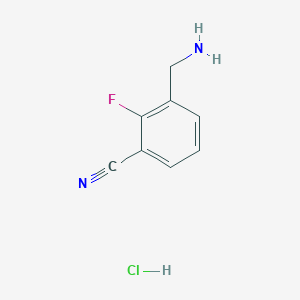

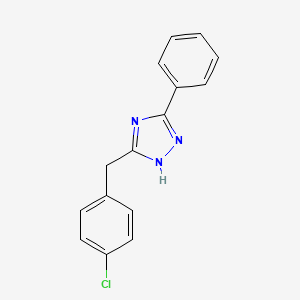

2,6-difluoro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2,6-difluoro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide” is a chemical compound. It’s part of a field of research that has benefited from the invention of multiple difluoromethylation reagents .

Synthesis Analysis

The synthesis of this compound might involve difluoromethylation processes based on X–CF 2 H bond formation . The last decade has witnessed an upsurge of metal-based methods that can transfer CF 2 H to C(sp 2) sites both in stoichiometric and catalytic mode .Molecular Structure Analysis

The molecular structure of this compound likely involves a difluoromethylation process based on X–CF 2 H bond formation where X is C(sp), C(sp 2), C(sp 3), O, N or S .Chemical Reactions Analysis

Difluoromethylation of C (sp 2 )–H bond has also been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics . Examples of electrophilic, nucleophilic, radical and cross-coupling methods have appeared to construct C (sp 3 )–CF 2 H bonds .Applications De Recherche Scientifique

Synthesis and Imaging Applications

One study focused on the synthesis of a compound closely related to "2,6-difluoro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide" for potential use as a PET imaging agent for cancers. The research outlined the synthesis steps and the yield of the target tracer, demonstrating its application in imaging B-Raf(V600E) mutations within cancers (Wang et al., 2013).

Antimicrobial and Antipathogenic Activity

Another study investigated the antimicrobial and antipathogenic potential of derivatives similar to the specified compound. This research highlighted the synthesis of new thiourea derivatives and their interaction with bacterial cells. The study emphasized the significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains, which are known for their biofilm-forming capabilities (Limban et al., 2011).

Pharmacokinetics and Tissue Distribution

Research on the pharmacokinetics and tissue distribution of novel anaplastic lymphoma kinase inhibitors closely related to the specified compound has also been conducted. This study explored the metabolic pathways, clearance rates, and efficacy in cancer treatment, underscoring the compound's potential in oncology applications (Teffera et al., 2013).

Synthesis and Structural Studies

Further studies have been dedicated to the synthesis and structural evaluation of related compounds, providing insights into their chemical properties and potential applications in drug design and development. For instance, research on the synthesis and structural properties of isoxazole compounds has been undertaken to explore their anti-tumor activities (Hao-fei, 2011).

Anticancer and Kinase Inhibition

A series of 4-arylamido 3-methyl isoxazoles, closely related to the specified compound, were synthesized and evaluated for their antiproliferative activities against melanoma and hematopoietic cell lines. This research demonstrated the compounds' potential as kinase inhibitors, providing a promising direction for therapeutic development in cancer (Im et al., 2015).

Orientations Futures

The field of difluoromethylation has seen significant advances in recent years . These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry . This suggests that “2,6-difluoro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide” and similar compounds may have potential applications in the future.

Mécanisme D'action

Target of Action

It’s worth noting that many bioactive aromatic compounds containing the indole nucleus have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

Similar compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities associated with similar compounds , it’s likely that this compound could influence multiple biochemical pathways, leading to a variety of downstream effects.

Result of Action

The wide range of biological activities associated with similar compounds suggests that the compound could have diverse effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

2,6-difluoro-N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F3N2O2/c18-11-6-4-10(5-7-11)15-8-12(22-24-15)9-21-17(23)16-13(19)2-1-3-14(16)20/h1-8H,9H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTYIZBSJMXOTQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-difluoro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2815709.png)

![Ethyl 2-methyl-5-[(4-nitrobenzoyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2815714.png)

![(2E)-2-cyano-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2815724.png)

![N-(benzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2815727.png)